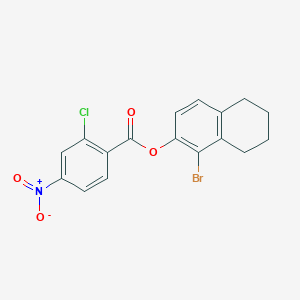

![molecular formula C19H17NO4 B4583587 methyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate](/img/structure/B4583587.png)

methyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate

Vue d'ensemble

Description

Synthesis Analysis

The compound exhibits significant versatility in synthesis, contributing to the formation of various heterocyclic systems. Notable methodologies involve reactions under mild conditions, employing reagents like methyl (Z)-2-[(benzyloxycarbonyl)amino]-3-dimethylaminopropenoate to prepare complex structures such as fused pyrimidinones and pyrazino[1,2-a]pyrimidin-4-one, demonstrating the compound's utility in organic synthesis (Toplak et al., 1999).

Molecular Structure Analysis

Molecular structure examinations reveal that the compound forms hydrogen-bonded chains and sheets through N-H...O and C-H...O interactions, indicative of a polarized molecular-electronic structure (Portilla et al., 2007). Crystallography shows the molecules exhibit near-perpendicular conformation, with torsion angles ranging from 75-94°, suggesting significant intramolecular flexibility (Then et al., 2017).

Chemical Reactions and Properties

The compound's reactivity has been harnessed in captodative olefins synthesis, leading to efficient routes for benzofurans synthesis (Cruz & Tamariz, 2004). It plays a pivotal role in the formation of amino substituted fused pyrimidinones, indicating its potential in medicinal chemistry and organic synthesis (Toplak et al., 1999).

Physical Properties Analysis

Physical properties, such as crystal structure and intermolecular interactions, have been detailed through X-ray diffraction and Hirshfeld surface analysis. These studies highlight the compound's ability to form complex molecular architectures, critical for understanding its behavior in various environments (Moser et al., 2005).

Chemical Properties Analysis

Chemical property investigations reveal the compound's radical scavenging potency, especially noteworthy in hydrogen peroxide radical scavenging assays, where it showed better efficacy than standard drugs like ascorbic acid (Then et al., 2017). Such properties underscore its potential utility in designing antioxidant agents.

Applications De Recherche Scientifique

Synthesis and Derivative Formation

Methyl 4-{[(3,5-Dimethyl-1-Benzofuran-2-yl)carbonyl]amino}benzoate and its derivatives are used in the synthesis of heterocyclic systems, including pyridopyrimidinones, thiazolopyrimidinones, and benzopyranones. These compounds serve as key intermediates in preparing various heterocyclic compounds with potential pharmaceutical applications. For instance, Lovro Selič et al. (1997) utilized methyl and phenylmethyl derivatives for preparing N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating their versatility in heterocyclic synthesis Helvetica Chimica Acta, 1997.

Antioxidant Properties

Research on the radical scavenging potency of derivatives, such as 2-(benzofuran-2-yl)-2-oxoethyl 3-(methyl/amino)benzoate, has shown significant antioxidant properties. These studies, like the one conducted by Li Yee Then et al. (2017), highlight the compound's ability to scavenge free radicals, suggesting potential applications in developing antioxidant therapies Zeitschrift für Kristallographie - Crystalline Materials, 2017.

Structural Analysis and Crystallography

The compound and its derivatives are also subjects of structural analysis and crystallography studies. These investigations provide insight into their molecular conformation, intermolecular interactions, and crystal structures, essential for understanding their chemical behavior and potential applications in material science and drug design. For example, studies like the one by J. Portilla et al. (2007) on substituted 4-pyrazolylbenzoates demonstrate the importance of hydrogen bonding in forming supramolecular structures, which could influence the compound's reactivity and stability Acta crystallographica. Section C, Crystal structure communications, 2007.

Photopolymerization and Materials Science

In materials science, derivatives of Methyl 4-{[(3,5-Dimethyl-1-Benzofuran-2-yl)carbonyl]amino}benzoate are explored for their utility in photopolymerization processes. The study of novel alkoxyamines bearing chromophore groups, as discussed by Yohann Guillaneuf et al. (2010), showcases the potential of these compounds in developing advanced materials through nitroxide-mediated photopolymerization Macromolecules, 2010.

Propriétés

IUPAC Name |

methyl 4-[(3,5-dimethyl-1-benzofuran-2-carbonyl)amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c1-11-4-9-16-15(10-11)12(2)17(24-16)18(21)20-14-7-5-13(6-8-14)19(22)23-3/h4-10H,1-3H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRPAJWBXPVGNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{[(3,5-dimethyl-1-benzofuran-2-yl)carbonyl]amino}benzoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3,4-dimethylphenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583517.png)

![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4583522.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4583530.png)

![N-[4-(4-morpholinyl)benzyl]benzamide](/img/structure/B4583534.png)

![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-4-methylpiperazine](/img/structure/B4583538.png)

![2-[(2,4-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4583544.png)

![1-tert-butoxy-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4583545.png)

![5-bromo-2-methoxy-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4583553.png)

![5-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-3-methyl-5-oxopentanoic acid](/img/structure/B4583568.png)

![N-(2-methoxybenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4583580.png)

![N-(2-chloro-4-fluorophenyl)-2-[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetamide](/img/structure/B4583597.png)

![1-(4-methoxyphenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4583602.png)